molecular formula C12H18O8 B081405 Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside CAS No. 13007-37-9

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside

Cat. No. B081405
CAS RN: 13007-37-9
M. Wt: 290.27 g/mol
InChI Key: YBESHGJFPWHRBW-WRWGMCAJSA-N
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Description

“Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside” is a chemical compound with the molecular formula C12H18O8 . It has a molecular weight of 290.27 .


Molecular Structure Analysis

The molecular structure of “Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside” is characterized by the presence of a xylopyranoside ring, which is acetylated at the 2, 3, and 4 positions and methylated at the beta position .


Physical And Chemical Properties Analysis

“Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside” has a melting point of 115 °C . Its boiling point is predicted to be 332.1±42.0 °C, and it has a predicted density of 1.24±0.1 g/cm3 .

Scientific Research Applications

  • Stereoselective Synthesis Applications : Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is used in the stereoselective synthesis of trisaccharides related to arabinoxylan. These compounds have implications for understanding and manipulating carbohydrate structures in biochemistry (Hirsch, Petráková, & Schraml, 1984).

  • Enzymatic Deacetylation Studies : This compound is significant in the study of acetylxylan esterases from various sources. For instance, it is used to understand the substrate specificity and action of acetylxylan esterase from Trichoderma reesei, providing insights into the enzymatic processes involved in the degradation of partially acetylated xylans (Biely et al., 1997).

  • Involvement in Chemoenzymatic Syntheses : Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside is also used in chemoenzymatic routes to synthesize other complex carbohydrate structures. These synthetic pathways involve enzymatic acetylation and deacetylation, demonstrating the compound's role in the synthesis of modified carbohydrates (Mastihubová, Mastihuba, & Biely, 2004).

  • Study of Substrate Specificity : Research on the substrate specificity of acetylxylan esterase from Schizophyllum commune using methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside provides insights into the enzyme's mode of action on acetylated carbohydrates. This is crucial for understanding the biochemical mechanisms of carbohydrate processing (Biely, Ĉoté, Kremnický, Weisleder, & Greene, 1996).

  • Role in Xylan Degradation : The compound is instrumental in understanding the degradation of xylans, a component of plant cell walls. It aids in studying the enzymatic process of deacetylation and the role of acetyl groups in xylan structure and degradation (Mastihubová, Biely, 2004).

properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-methoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)18-9-5-17-12(16-4)11(20-8(3)15)10(9)19-7(2)14/h9-12H,5H2,1-4H3/t9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBESHGJFPWHRBW-WRWGMCAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256354
Record name Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-2,3,4-tri-O-acetyl-beta-D-xylopyranoside

CAS RN

13007-37-9
Record name Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13007-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P BIELY, G Cote, L KREMNICKY… - Carbohydrate …, 1999 - ars.usda.gov
New markets for agricultural commodities are needed. This work addresses a particular need for mild, specific methods to make sugar derivatives from agriculturally-derived …
Number of citations: 12 www.ars.usda.gov

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